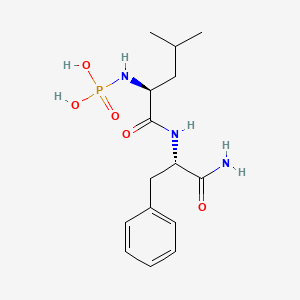

N-Phosphono-L-leucyl-L-phenylalaninamide

Description

N-Phosphono-L-leucyl-L-phenylalaninamide is a synthetic peptide derivative featuring a phosphonate group (-PO₃H₂) attached to the N-terminus of a dipeptide backbone composed of L-leucine (Leu) and L-phenylalaninamide. The phosphono moiety confers unique physicochemical properties, such as enhanced polarity and resistance to enzymatic hydrolysis, making it a candidate for applications in medicinal chemistry, particularly as a phosphatase inhibitor or substrate analogue.

Properties

CAS No. |

90219-06-0 |

|---|---|

Molecular Formula |

C15H24N3O5P |

Molecular Weight |

357.34 g/mol |

IUPAC Name |

[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]phosphonic acid |

InChI |

InChI=1S/C15H24N3O5P/c1-10(2)8-13(18-24(21,22)23)15(20)17-12(14(16)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H2,16,19)(H,17,20)(H3,18,21,22,23)/t12-,13-/m0/s1 |

InChI Key |

OGCHEAOJIISNED-STQMWFEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phosphono-L-leucyl-L-phenylalaninamide typically involves the coupling of L-leucine and L-phenylalanine derivatives. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The phosphono group can be introduced using phosphonylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Phosphono-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The phosphono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Phosphono-L-leucyl-L-phenylalaninamide has a wide range of scientific research applications:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

Biology: Investigated for its role in enzyme inhibition and as a substrate for studying protease activity.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N-Phosphono-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphono group can mimic the transition state of enzyme-catalyzed reactions, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues and Functional Group Impact

The phosphono group distinguishes N-Phosphono-L-leucyl-L-phenylalaninamide from other peptide derivatives. Key analogues include:

Key Observations:

- Phosphono vs. Formyl (fMLF): The phosphono group’s negative charge contrasts with the neutral formyl group, likely altering receptor binding and solubility. fMLF is a well-characterized chemotactic peptide , whereas the phosphono variant may target phosphatases.

- Phosphono vs. Phthaloyl: The phthaloyl group () is a protective group with electron-withdrawing effects, whereas phosphono enhances hydrophilicity and metal coordination .

- Phosphono vs. N-Methyl: N-Methylation () reduces polarity, favoring lipophilicity, while phosphono increases aqueous solubility .

Physicochemical Properties

Biological Activity

N-Phosphono-L-leucyl-L-phenylalaninamide is a synthetic peptide derivative that has garnered interest due to its potential biological activities, particularly in pharmacological and therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a phosphono group attached to a leucine and phenylalanine residue. The structural features contribute to its biochemical interactions and biological functions.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs), which are crucial in cardiovascular health and tissue remodeling .

- Modulation of Immune Responses : The compound may also influence immune cell behavior, particularly in chemotaxis and leukocyte activation, akin to other leucine-derived peptides .

Pharmacological Applications

This compound has been studied for several pharmacological effects:

- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory responses by inhibiting leukocyte migration and activation, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies have shown that peptides with structural similarities exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer activity .

Case Studies

- Study on Immune Modulation : A study investigated the effects of related peptides on human polymorphonuclear leukocytes (PMNs), demonstrating that these compounds can significantly alter leukocyte behavior in response to chemotactic stimuli . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

- Cardiovascular Health : In animal models, similar compounds have been shown to improve cardiac function by inhibiting pathological remodeling associated with heart failure . This raises the possibility that this compound could be beneficial in managing cardiovascular diseases.

Research Findings

A summary of key findings from recent studies is presented in the following table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.